Methyl diphenylphosphinate
Overview
Description
Methyl diphenylphosphinate is an organophosphorus compound with the molecular formula C13H13O2P. It is a phosphinate ester, characterized by the presence of a phosphorus atom bonded to two phenyl groups and a methoxy group.
Mechanism of Action
- Their role is to modulate sympathetic outflow, leading to reduced vasoconstrictor signals and blood pressure regulation .
- MDP impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Methyl diphenylphosphinate plays a significant role in biochemical reactions, particularly as a ligand and catalyst in various organic synthesis reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating reactions such as hydroformylation, hydrocyanation, and annulation . The compound acts as a ligand in rhodium-catalyzed hydroformylation of bishomoallylic alcohols and as a catalyst in the preparation of γ-lactones via branched-regioselective hydroformylation reactions . These interactions are crucial for the compound’s effectiveness in biochemical applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the hydrolysis of phosphinates and phosphonates, which are essential intermediates in biological systems . The compound’s impact on cellular metabolism includes alterations in the levels of metabolites and metabolic flux, which can influence cell function and overall cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a ligand, binding to specific enzymes and proteins, thereby modulating their activity. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For example, it has been shown to participate in the hydrolysis of phosphinates, a process that involves the cleavage of P-O bonds and the formation of phosphinic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under specific conditions, but it can degrade over time, leading to changes in its effectiveness and impact on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular metabolism and function, which are important considerations for its use in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound participates in the methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids . This pathway is crucial for the production of essential biomolecules, and this compound’s role in this pathway highlights its importance in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . The compound’s transport and distribution are essential for its effectiveness in biochemical applications .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the endoplasmic reticulum, mitochondria, and nucleus, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl diphenylphosphinate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
(C6H5)2P(O)Cl+CH3OH→(C6H5)2P(O)OCH3+HCl
The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation and ionic liquids has also been explored to optimize reaction conditions and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Methyl diphenylphosphinate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield diphenylphosphinic acid and methanol. .
Substitution Reactions: this compound can react with nucleophiles, such as amines or alcohols, to form substituted phosphinates.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid (HCl) at concentrations of 6-7 M and temperatures ranging from 67.2°C to 107.6°C.
Basic Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution at temperatures around 50°C.
Major Products:
Hydrolysis: Diphenylphosphinic acid and methanol.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Methyl diphenylphosphinate has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic reactions, including hydroformylation and hydrocyanation.
Organic Synthesis: The compound serves as a reagent in the synthesis of γ-lactones and other organic molecules.
Material Science: this compound is employed in the production of polymers and other advanced materials due to its reactivity and stability.
Comparison with Similar Compounds
Diphenylphosphinic chloride: A precursor in the synthesis of methyl diphenylphosphinate.
Diphenylphosphinic acid: The hydrolysis product of this compound.
Methyl diphenylphosphinite: A related compound with a similar structure but different reactivity.
Uniqueness: this compound is unique due to its specific reactivity and stability, making it suitable for various applications in catalysis and organic synthesis. Its ability to undergo hydrolysis and substitution reactions under mild conditions further distinguishes it from other phosphinate esters .
Properties
IUPAC Name |
[methoxy(phenyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O2P/c1-15-16(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUMZHDFNOXAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346846 | |
Record name | Methyl diphenylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706-90-7 | |
Record name | Methyl diphenylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Methyl diphenylphosphinate in the synthesis of (1,2,3-triazol-4-yl)methyl phosphinates?
A1: this compound serves as a key starting material in the synthesis of (1,2,3-triazol-4-yl)methyl phosphinates. By reacting it with propargyl bromide, prop-2-ynyl diphenylphosphinate is generated. This compound then acts as the dipolarophile in the CuAAC reaction with various organic azides, leading to the formation of the desired (1,2,3-triazol-4-yl)methyl phosphinates []. This approach offers a novel and efficient route to access these valuable compounds, which may have potential applications in various fields.
Q2: How does the structure of this compound influence its reactivity in the CuAAC reaction?
A2: While the paper doesn't delve deeply into the mechanistic aspects of this compound's role, it's important to note that its structure allows for the introduction of the propargyl group, creating the necessary dipolarophile for the CuAAC reaction []. The presence of the diphenylphosphinate moiety likely influences the reactivity and regioselectivity of the cycloaddition, potentially impacting the yield and purity of the final (1,2,3-triazol-4-yl)methyl phosphinates. Further research could explore these mechanistic details.
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